N-(2-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide
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Overview
Description
N-(2-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and their ability to form stable complexes with transition metals. The presence of functional groups such as hydroxyl, nitro, and methoxy makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-hydrazinocarbonylphenyl-4-methoxybenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(2-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, and inhibit their activity. The compound’s nitro and hydroxyl groups also play a role in its biological activity by participating in redox reactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N- {4- [ [ (2-hydroxyphenyl)methylene]hydrazinecarbonyl]phenyl}aminoglyoxime
Uniqueness
N-(2-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE is unique due to the presence of both nitro and methoxy groups, which enhance its reactivity and potential for forming diverse derivatives. Its ability to form stable metal complexes also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H18N4O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H18N4O6/c1-32-17-9-6-14(7-10-17)21(28)24-19-5-3-2-4-18(19)22(29)25-23-13-15-12-16(26(30)31)8-11-20(15)27/h2-13,27H,1H3,(H,24,28)(H,25,29)/b23-13+ |
InChI Key |
VJHBFPFMMMQIMC-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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